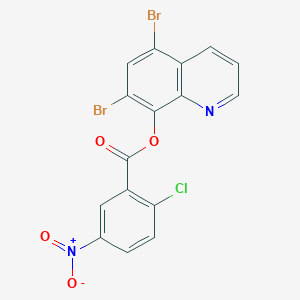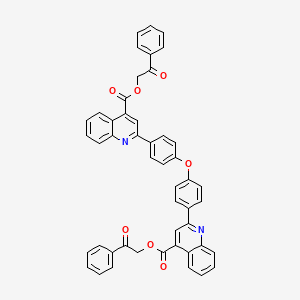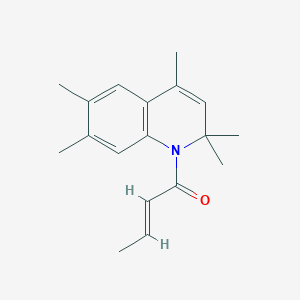![molecular formula C25H21N3O4 B11097391 4-{5-[(E)-(2-{[3-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]carbonyl}hydrazinylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11097391.png)
4-{5-[(E)-(2-{[3-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]carbonyl}hydrazinylidene)methyl]furan-2-yl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-({(E)-2-[3-(2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOYL]HYDRAZONO}METHYL)-2-FURYL]BENZOIC ACID is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of pyrrole, benzoyl, hydrazono, and furan moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-({(E)-2-[3-(2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOYL]HYDRAZONO}METHYL)-2-FURYL]BENZOIC ACID involves multiple steps:
Formation of the Pyrrole Moiety: The initial step involves the reaction of 2,5-dimethylpyrrole with benzoyl chloride to form 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoyl chloride.
Hydrazone Formation: The benzoyl chloride derivative is then reacted with hydrazine to form the hydrazono intermediate.
Furan Ring Introduction: The hydrazono intermediate is further reacted with 5-formyl-2-furancarboxylic acid under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-[5-({(E)-2-[3-(2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOYL]HYDRAZONO}METHYL)-2-FURYL]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole and furan rings, using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-[5-({(E)-2-[3-(2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOYL]HYDRAZONO}METHYL)-2-FURYL]BENZOIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[5-({(E)-2-[3-(2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOYL]HYDRAZONO}METHYL)-2-FURYL]BENZOIC ACID involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid hydrazide
Uniqueness
4-[5-({(E)-2-[3-(2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOYL]HYDRAZONO}METHYL)-2-FURYL]BENZOIC ACID is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H21N3O4 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
4-[5-[(E)-[[3-(2,5-dimethylpyrrol-1-yl)benzoyl]hydrazinylidene]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C25H21N3O4/c1-16-6-7-17(2)28(16)21-5-3-4-20(14-21)24(29)27-26-15-22-12-13-23(32-22)18-8-10-19(11-9-18)25(30)31/h3-15H,1-2H3,(H,27,29)(H,30,31)/b26-15+ |
InChI Key |
LIYQVVZGBVGODT-CVKSISIWSA-N |
Isomeric SMILES |
CC1=CC=C(N1C2=CC=CC(=C2)C(=O)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)C |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC(=C2)C(=O)NN=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-3-ethyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B11097311.png)

![(4Z)-2-(3,4-dimethylphenyl)-5-methyl-4-({[3-(phenylamino)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11097320.png)

![([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetonitrile](/img/structure/B11097323.png)
![(2E)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-(1H-indol-3-yl)-N-phenylethanamide](/img/structure/B11097325.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B11097331.png)

![5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11097344.png)
![5-[(4-cyclohexylphenoxy)methyl]-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11097352.png)
![6'-amino-3'-(4-methoxyphenyl)-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B11097356.png)
![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(4-{[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]amino}phenyl)-1H-benzimidazol-6-amine](/img/structure/B11097364.png)
![2-(4-ethylphenoxy)-N'-[(1E)-(2-morpholin-4-yl-5-nitrophenyl)methylene]acetohydrazide](/img/structure/B11097367.png)

